2-[(4-Ethylphenyl)methyl]benzoic acid
Description
2-[(4-Ethylphenyl)methyl]benzoic acid is a benzoic acid derivative featuring a 4-ethylbenzyl group substituted at the ortho (2-) position of the aromatic ring. The compound’s structure combines a polar carboxylic acid moiety with a hydrophobic 4-ethylbenzyl group, which may influence its physicochemical properties, such as solubility, acidity, and biological interactions. Benzoic acid derivatives are widely studied for their roles in medicinal chemistry, material science, and catalysis, often modulated by substituent effects on the aromatic rings .
Properties
CAS No. |
36778-39-9 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-[(4-ethylphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C16H16O2/c1-2-12-7-9-13(10-8-12)11-14-5-3-4-6-15(14)16(17)18/h3-10H,2,11H2,1H3,(H,17,18) |
InChI Key |
VHNPTINUGMQAKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(4-Ethylphenyl)methyl]benzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Comparative Analysis of Benzoic Acid Derivatives
Key Observations:
Substituent Position and Steric Effects: The ortho-substituted derivatives (e.g., this compound) exhibit increased steric hindrance compared to para-substituted analogs (e.g., 4-[(4-Ethylphenoxy)methyl]benzoic acid, ). This may reduce binding affinity in enzyme pockets but enhance membrane permeability due to lipophilicity.
Electron-Withdrawing vs. Electron-Donating Groups :
- Electron-withdrawing substituents (e.g., fluorine in 2-[(4-fluorophenyl)methyl]benzoic acid ) increase the acidity of the benzoic acid group (lower pKa), enhancing solubility in polar solvents. In contrast, electron-donating groups (e.g., ethyl in the target compound) may improve lipid solubility.
Biological Activity: Derivatives with bulky hydrophobic groups (e.g., biphenylsulfonylamino in ) show weak cytotoxicity, likely due to reduced cellular uptake or non-specific binding. Thiazolidinone-containing analogs () demonstrate potent enzyme inhibition (IC₅₀ < 1 µM), highlighting the role of heterocyclic moieties in target engagement.
Synthetic and Analytical Methods :
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